BTCy

Description

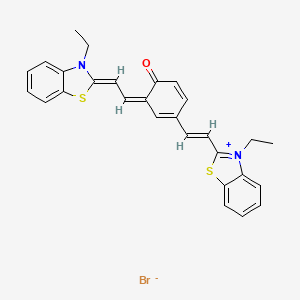

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H25BrN2OS2 |

|---|---|

Molecular Weight |

549.5 g/mol |

IUPAC Name |

(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one bromide |

InChI |

InChI=1S/C28H25N2OS2.BrH/c1-3-29-22-9-5-7-11-25(22)32-27(29)17-14-20-13-16-24(31)21(19-20)15-18-28-30(4-2)23-10-6-8-12-26(23)33-28;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

LEDUNWYBVGDQBB-UHFFFAOYSA-M |

Isomeric SMILES |

CCN\1C2=CC=CC=C2S/C1=C\C=C/3\C=C(C=CC3=O)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[Br-] |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC=C3C=C(C=CC3=O)C=CC4=[N+](C5=CC=CC=C5S4)CC.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to BT-Cic: A Key Non-Fullerene Acceptor in Organic Photovoltaics

For Researchers, Scientists, and Drug Development Professionals

Introduction

BT-Cic, occasionally referred to as BTCy, is a prominent non-fullerene acceptor (NFA) utilized in the field of organic photovoltaics (OPVs). Its chemical designation is 2,2'-((2Z,2'Z)-((4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(methanylylidene))bis(5,6-dichloro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile. This molecule has garnered significant attention within the materials science community for its role in achieving high power conversion efficiencies in organic solar cells, particularly those designed to absorb light in the near-infrared (NIR) spectrum. Unlike compounds developed for biological applications, BT-Cic's function is purely optoelectronic; it does not have a pharmacological mechanism of action or associated signaling pathways. This guide provides a comprehensive overview of its chemical structure, synthesis, and application in OPV devices, complete with detailed experimental protocols.

Chemical Structure and Properties

BT-Cic is a complex organic molecule with an Acceptor-Donor-Acceptor (A-D-A) type structure, which is crucial for its electronic properties.

-

Molecular Formula: C₁₁₀H₁₁₀Cl₄N₄O₄S₄

-

Molecular Weight: 1822.15 g/mol

-

CAS Number: 2197167-51-2

-

IUPAC Name: 2-[(2Z)-5,6-dichloro-2-[[20-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-2,14-bis(2-ethylhexoxy)-5,5,17,17-tetrakis(4-hexylphenyl)-9,12,21,24-tetrathiaheptacyclo[13.9.0.0³,¹³.0⁴,¹¹.0⁶,¹⁰.0¹⁶,²³.0¹⁸,²²]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile[1]

The core of the molecule is a fused ring system that acts as the electron donor, while the chlorinated indanone-based terminal units function as strong electron acceptors. This architecture facilitates efficient intramolecular charge transfer upon light absorption.

Quantitative Data Summary

The optoelectronic and photovoltaic properties of BT-Cic have been extensively characterized. The following tables summarize key quantitative data from studies of BT-Cic and devices fabricated using it, often in a blend with the donor polymer PCE10.

| Parameter | Value | Reference |

| Highest Occupied Molecular Orbital (HOMO) | -5.49 (±0.02) eV | [2] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -4.09 (±0.02) eV | [2] |

| Optical Bandgap | 1.33 eV | [2] |

| Maximum Absorption Range | 650 - 1000 nm | [2] |

Table 1: Optoelectronic Properties of BT-Cic.

| Device Blend | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Reference |

| PCE10:BT-Cic | 11.2 (±0.4) % | 0.70 (±0.01) V | 22.5 (±0.6) mA/cm² | 0.71 (±0.02) | Li et al., 2017 |

| Tandem Cell (Back cell) | 15.0 (±0.3) % | 1.59 (±0.01) V | 13.3 (±0.3) mA/cm² | 0.71 (±0.01) | Che et al., 2018 |

Table 2: Photovoltaic Performance of BT-Cic Based Devices.

Experimental Protocols

Synthesis of BT-Cic via Knoevenagel Condensation

The synthesis of BT-Cic is achieved through a Knoevenagel condensation reaction between a core aldehyde precursor (BT-CHO) and an acceptor end-group ((5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile).[2]

Materials:

-

BT-CHO (core precursor)

-

2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (end-group precursor)

-

Chloroform (B151607) (CHCl₃)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the BT-CHO precursor (1 equivalent) and the 2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile end-group (2.5 equivalents) in anhydrous chloroform in a reaction flask.

-

Add a catalytic amount of pyridine (e.g., 3-4 drops) to the solution.

-

Heat the reaction mixture to reflux (approximately 60-65 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and dichloromethane) to isolate the final BT-Cic product.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Fabrication of a PCE10:BT-Cic Organic Solar Cell

This protocol describes the fabrication of a conventional architecture organic solar cell using a PCE10:BT-Cic blend as the active layer.

Materials and Substrates:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Zinc Oxide (ZnO) nanoparticle solution (electron transport layer)

-

PCE10 (donor polymer)

-

BT-Cic (acceptor)

-

Chlorobenzene (B131634) (solvent)

-

1,8-Diiodooctane (DIO, solvent additive)

-

Molybdenum(VI) oxide (MoO₃) (hole transport layer)

-

Silver (Ag) (top electrode)

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes.

-

Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds. Anneal the substrates at 150 °C for 20 minutes in air.

-

Active Layer Preparation: Prepare the photoactive blend solution by dissolving PCE10 and BT-Cic (e.g., in a 1:1.5 weight ratio) in chlorobenzene to a total concentration of ~10-15 mg/mL. Add a small percentage of DIO (e.g., 0.5% by volume) as a solvent additive. Stir the solution overnight in a nitrogen-filled glovebox.

-

Active Layer Deposition: Transfer the substrates into the glovebox. Spin-coat the PCE10:BT-Cic blend solution onto the ZnO layer at a specified speed (e.g., 1500-2500 rpm) for 60 seconds.

-

Hole Transport Layer (HTL) Deposition: Transfer the substrates to a vacuum thermal evaporator. Deposit a thin layer (e.g., 10 nm) of MoO₃ by thermal evaporation at a rate of ~0.1-0.2 Å/s under high vacuum (<10⁻⁶ Torr).

-

Top Electrode Deposition: Without breaking vacuum, deposit the silver (Ag) top electrode (e.g., 100 nm) through a shadow mask to define the device area.

-

Device Encapsulation and Characterization: Encapsulate the completed device to prevent degradation from air and moisture. Characterize the device's photovoltaic performance using a solar simulator under standard AM 1.5G illumination.

Mandatory Visualizations

Caption: Workflow for the fabrication and characterization of a BT-Cic based organic solar cell.

References

Preliminary Investigation Reveals "BTCy" as a Financial Ticker, Not a Subject of Biomedical Research

Initial searches for preliminary studies on the mechanism of action of "BTCy" have predominantly identified the term as a stock ticker symbol for the Purpose Bitcoin Yield ETF, an investment fund. Extensive queries have not yielded any discernible scientific or biomedical research associated with a compound or molecule abbreviated as this compound.

The request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, presupposes the existence of foundational scientific research. However, the comprehensive search results are overwhelmingly financial in nature, focusing on market data, investment strategies, and the performance of the this compound exchange-traded fund.[1][2][3][4][5][6][7]

While searches were broadened to include related terms, no direct link to a therapeutic agent or biological process named "this compound" could be established. For instance, literature was found on signaling pathways in "Biliary Tract Cancer" (BTC), but this is a distinct and unrelated field of study.[8] Similarly, research on "Benzyl isothiocyanate" (BITC), a compound with documented effects on cellular pathways, is not associated with the requested term "this compound".[9]

The core requirements of the original request—summarizing quantitative experimental data, detailing laboratory methodologies, and visualizing molecular signaling pathways—cannot be fulfilled as there is no evidence of such preliminary studies for a substance denoted as "this compound" in the scientific literature. The creation of a technical whitepaper as specified is therefore not feasible based on the available information.

It is possible that "this compound" is a very new or internal designation for a compound not yet disclosed in public research, or that the abbreviation is incorrect. Without published preliminary studies, a scientific guide on its mechanism of action cannot be constructed.

References

- 1. twelvedata.com [twelvedata.com]

- 2. stockanalysis.com [stockanalysis.com]

- 3. investing.com [investing.com]

- 4. This compound – Purpose Bitcoin Yield ETF – ETF Stock Quote | Morningstar [morningstar.com]

- 5. au.investing.com [au.investing.com]

- 6. youtube.com [youtube.com]

- 7. documents.purposeinvest.com [documents.purposeinvest.com]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Benzyl isothiocyanate (BITC) induces G2/M phase arrest and apoptosis in human melanoma A375.S2 cells through reactive oxygen species (ROS) and both mitochondria-dependent and death receptor-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and origin of the BTCy molecule

An In-depth Guide to the Discovery, Origin, and Mechanism of Bicycle Toxin Conjugates (BTCs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicycle Toxin Conjugates (BTCs) represent an innovative and promising class of targeted therapeutics engineered for the treatment of cancer. These chemically synthesized molecules combine the high affinity and selectivity of bicyclic peptides with the potent cell-killing ability of cytotoxic payloads. This guide provides a comprehensive overview of the discovery and origin of the Bicycle® platform, details the mechanism of action of its constituent parts, and presents in-depth information on two leading clinical candidates: BT8009 (Zelenectide pevedotin) and BT5528. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a technical resource for professionals in the field of drug development.

Discovery and Origin of the Bicycle® Platform

Bicycle Therapeutics, a biotechnology company headquartered in Cambridge, UK, pioneered the development of BTCs.[1][2] The core technology is based on bicyclic peptides, a novel class of medicines that merge the pharmacological properties of biologics with the manufacturing and pharmacokinetic advantages of small molecules.[3][4]

The discovery process for these unique peptides relies on a proprietary phage display screening platform, building upon the Nobel Prize-winning work of Sir Greg Winter.[3] This platform enables the rapid screening of vast libraries containing more than 10¹⁰ unique bicyclic peptides to identify binders for a wide array of protein targets, including those historically considered "undruggable."[5][6]

The initial bicyclic peptides are identified through an iterative process of panning and selection against soluble proteins or cell-surface targets.[5][6] Once initial hits are identified, they undergo extensive chemical and synthetic optimization. Non-natural amino acids are introduced to enhance affinity, improve stability in biological matrices, and fine-tune physicochemical properties.[7][8] This process distinguishes Bicycles from traditional biologics, as they are fully synthetic and allow for precise chemical modifications.[9][10]

The Architecture of a Bicycle Toxin Conjugate (BTC)

A BTC is a modular conjugate comprising three primary components: a tumor-targeting bicyclic peptide, a cleavable linker, and a cytotoxic payload. This structure is designed for the targeted delivery of toxins to cancer cells, aiming to maximize efficacy while minimizing systemic toxicity.[7][9][10]

-

Bicyclic Peptide: A small (approx. 1.5-2.0 kDa), structurally constrained peptide that provides high-affinity and selective binding to a tumor-associated antigen.[8] Its small size allows for rapid tissue distribution and deep tumor penetration, a key advantage over larger antibody-drug conjugates (ADCs).[1][11]

-

Cleavable Linker: A chemical bridge that connects the bicyclic peptide to the payload. It is designed to be stable in systemic circulation but is selectively cleaved by enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[9][11][12] A commonly used linker is the valine-citrulline (val-cit) dipeptide.[9][11]

-

Cytotoxic Payload: A highly potent anti-cancer agent. The most common payload used in BTCs is monomethyl auristatin E (MMAE), a synthetic antimitotic agent that inhibits tubulin polymerization.[9][13][14][15]

A spacer, such as a polysarcosine chain, is often included to reduce steric hindrance between the bicyclic peptide and the payload, ensuring that both can function optimally.[9][11][16]

Key Experimental Protocols

The discovery and development of BTCs involve a series of specialized experimental procedures.

Bicyclic Peptide Identification via Phage Display

This protocol outlines the high-level workflow for identifying novel bicyclic peptides that bind to a specific cell-surface target.

-

Library Generation: Large phage libraries displaying a vast diversity of linear peptides, flanked by cysteine residues, are generated. These peptides are encoded in the phage genome.[3][5]

-

Target Incubation (Pannning): The phage library is incubated with whole cells that overexpress the target transmembrane protein (e.g., Nectin-4 or EphA2). Non-binding phage are washed away.[5]

-

Elution: Phage that specifically bind to the target cells are eluted.

-

Amplification: The eluted phage are used to infect bacteria, thereby amplifying the population of binding phage.

-

Iterative Selection: Steps 2-4 are repeated for several rounds to enrich the library for high-affinity binders.

-

Sequencing and Synthesis: The peptide-encoding DNA from the enriched phage population is sequenced. Promising peptide sequences are then chemically synthesized and cyclized using a chemical scaffold (e.g., 1,3,5-triacryloylhexahydro-1,3,5-triazine) to form the final bicyclic structure.[9]

-

Affinity Determination: The binding affinity of the synthesized Bicycles is determined using assays such as Surface Plasmon Resonance (SPR) or Fluorescence Polarization.[8][11]

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. onclive.com [onclive.com]

- 3. cambridgeand.com [cambridgeand.com]

- 4. About Bicycle Therapeutics [pharmiweb.jobs]

- 5. bicycletherapeutics.com [bicycletherapeutics.com]

- 6. bicycletherapeutics.com [bicycletherapeutics.com]

- 7. Discovery of BT8009: A Nectin-4 Targeting Bicycle Toxin Conjugate for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. kuickresearch.com [kuickresearch.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 15. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 16. bicycletherapeutics.com [bicycletherapeutics.com]

In Silico Prediction of Bioactivity for Tricyclic Compounds: A Technical Guide

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the computational methodologies used to predict the bioactivity of tricyclic compounds. It covers the core principles of in silico drug discovery, from data acquisition and model generation to validation and application. This document details key experimental and computational protocols, presents quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate understanding and application in a research environment.

Introduction to Bioactive Tricyclic Compounds (BTCy)

Tricyclic compounds, characterized by a core structure of three fused rings, represent a significant class of biologically active molecules. While historically recognized for their role as Tricyclic Antidepressants (TCAs) that modulate neurotransmitter pathways, the therapeutic applications of tricyclic scaffolds have expanded into oncology, anti-inflammatory, and antimicrobial research.[1][2][3] TCAs typically function by inhibiting the reuptake of serotonin (B10506) and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][4] More recent investigations have explored novel tricyclic systems as DNA intercalators for cancer treatment and as inhibitors of key enzymes in inflammatory pathways.[3][5]

The versatility of the tricyclic scaffold makes it a prime candidate for computational, or in silico, modeling. These methods accelerate the drug discovery process by predicting bioactivity, identifying potential molecular targets, and optimizing lead compounds before extensive experimental testing is required.[6]

The In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for novel compounds is a multi-layered process that integrates data collection, computational modeling, and experimental validation. The general workflow involves building and validating predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, and using them for virtual screening, followed by more detailed studies like molecular docking to elucidate interactions at the molecular level.[7][8]

Quantitative Data from In Silico Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[5] The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.

The following table summarizes hypothetical docking results for a series of tricyclic compounds against two distinct protein targets, representing a common output from virtual screening and lead optimization studies.[3]

| Compound ID | Tricyclic Scaffold | Target Protein | Binding Energy (kcal/mol) | Predicted Interaction(s) |

| This compound-001 | Iminostilbene | Caspase 8 | -7.85 | H-bond with GLU371 |

| This compound-002 | Phenothiazine | Caspase 8 | -6.90 | Hydrophobic interaction |

| This compound-003 | Acridine | Caspase 8 | -8.12 | π-π stacking with TYR367 |

| This compound-004 | Iminostilbene | iNOS | -7.07 | H-bond with HEM |

| This compound-005 | Phenothiazine | iNOS | -8.15 | H-bond with GLU371 |

| This compound-006 | Acridine | iNOS | -7.54 | Hydrophobic interaction |

Table 1: Sample molecular docking results for a library of tricyclic compounds against Caspase 8 and iNOS. Data is illustrative, based on findings from similar studies.[3]

Methodologies and Protocols

Detailed and reproducible protocols are critical for both computational and experimental research. Below are methodologies for key stages of the in silico prediction pipeline.

Protocol: QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[8][9]

Objective: To develop a predictive model for the bioactivity of tricyclic compounds.

Methodology:

-

Data Set Preparation:

-

Assemble a dataset of at least 30-50 structurally diverse tricyclic compounds with experimentally determined bioactivity data (e.g., IC₅₀, Kᵢ).

-

Draw the 2D structures of all compounds using chemical drawing software (e.g., MarvinSketch, ChemDraw).

-

Optimize the 3D geometry of each structure using a suitable force field (e.g., MMFF94) or semi-empirical method.

-

Divide the dataset into a training set (~80%) and a test set (~20%) for model building and validation, respectively.

-

-

Descriptor Calculation:

-

For each molecule, calculate a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure and properties.[10] Categories include:

-

1D Descriptors: Molecular weight, logP, pKa.

-

2D Descriptors: Topological indices, molecular connectivity, 2D pharmacophore fingerprints.

-

3D Descriptors: Molecular shape indices, surface area, volume.

-

-

Use software like PaDEL-Descriptor or Dragon to perform the calculations.

-

-

Model Building:

-

Using the training set, apply a statistical method to correlate the calculated descriptors (predictor variables) with the biological activity (response variable).[8]

-

Common methods include:

-

Multiple Linear Regression (MLR)

-

Partial Least Squares (PLS)

-

Machine Learning Algorithms (e.g., Random Forest, Support Vector Machines).

-

-

-

Model Validation:

-

Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key statistical metrics include the coefficient of determination (R²) and the cross-validated R² (Q²). A high Q² (>0.5) is generally considered good.

-

External Validation: Use the model to predict the bioactivity of the compounds in the independent test set. Calculate the predictive R² (R²_pred). A high R²_pred (>0.6) indicates good predictive power.

-

Protocol: Molecular Docking

Molecular docking predicts how a small molecule (ligand) binds to the active site of a macromolecule (receptor).[11]

Objective: To predict the binding mode and affinity of a this compound lead candidate against a target protein.

Methodology:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

-

Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.

-

Add polar hydrogen atoms and assign atomic charges using a force field (e.g., AMBER, CHARMM).

-

Define the binding site (or "grid box") based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D conformer of the this compound compound.

-

Assign atomic charges and define the rotatable bonds.

-

-

Docking Simulation:

-

Use docking software (e.g., AutoDock, FlexX, GOLD) to systematically sample different conformations and orientations (poses) of the ligand within the defined binding site of the receptor.[11]

-

Each generated pose is evaluated by a scoring function, which estimates the binding free energy. The scoring function considers factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.[11]

-

-

Analysis of Results:

-

Rank the docking poses based on their calculated binding energy scores.

-

Visually inspect the top-ranked poses to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and specific amino acid residues in the binding site. This analysis provides insights into the structural basis of the compound's activity.

-

Signaling Pathways and Logical Relationships

Understanding the biological context is crucial. Tricyclic compounds can modulate complex intracellular signaling pathways. For example, TCAs and other neuroactive compounds can influence pathways involved in neuronal survival and plasticity, such as the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.[12][13]

The output of a virtual screening campaign often follows a logical filtering cascade to narrow down a large library of compounds to a small number of high-priority candidates for experimental testing.

Conclusion

In silico prediction is an indispensable component of modern drug discovery. For versatile scaffolds like tricyclic compounds, computational methods such as QSAR and molecular docking provide powerful tools to rapidly screen vast chemical libraries, prioritize candidates, and understand structure-activity relationships at a molecular level. By integrating these computational strategies with targeted experimental validation, researchers can significantly streamline the path from initial concept to the identification of novel, potent, and selective bioactive compounds.

References

- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Virtual Screening of Tricyclic Compounds as DNA Intercalators | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 7. mdpi.com [mdpi.com]

- 8. ddg-pharmfac.net [ddg-pharmfac.net]

- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 10. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tricyclic antidepressant treatment evokes regional changes in neurotrophic factors over time within the intact and degenerating nigrostriatal system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-α-tert-Butyloxycarbonyl-L-tyrosine (Boc-L-tyrosine)

Disclaimer: Initial searches for a compound abbreviated as "BTCy" did not yield any relevant results in the scientific literature. It is presumed that "this compound" is a typographical error and that the intended compound of interest is Boc-L-tyrosine . This guide therefore focuses on the properties and solubility of Boc-L-tyrosine.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of Boc-L-tyrosine in various research solvents. This document includes available solubility data, detailed experimental protocols for solubility determination, and a workflow diagram for its application in peptide synthesis.

Introduction to Boc-L-tyrosine

N-α-tert-Butyloxycarbonyl-L-tyrosine (Boc-L-tyrosine) is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing the amino group from participating in unwanted side reactions during peptide chain elongation. The Boc group can be readily removed under acidic conditions. The presence of the lipophilic Boc group generally enhances solubility in organic solvents compared to the parent amino acid, L-tyrosine.

Solubility of Boc-L-tyrosine and its Derivatives

| Compound | Solvent | Solubility | Reference |

| Boc-L-tyrosine | Methanol | Soluble | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1] | |

| Water | Less soluble/Sparingly soluble | [1] | |

| Ethyl acetate | Soluble | [2] | |

| tert-Butyl acetate | Soluble | [2] | |

| Methylene chloride | Soluble | [2] | |

| Petroleum ether, n-hexane | Insoluble | [2] | |

| Boc-D-Tyr(tBu)-OH | Dichloromethane | Soluble | [3] |

| Dimethyl sulfoxide (DMSO) | Soluble | [3] | |

| Water | Less soluble | [3] | |

| N-alpha-Boc-O-methyl-D-tyrosine | Methanol | Soluble | [4] |

| Ethanol | Soluble | [4] | |

| Dimethyl sulfoxide (DMSO) | Soluble | [4] | |

| Water | Sparingly soluble | [4] | |

| Boc-L-Tyrosine methyl ester | Dimethyl sulfoxide (DMSO) | 100 mg/mL | [5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of Boc-L-tyrosine in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

Boc-L-tyrosine

-

Selected research solvents (e.g., methanol, DMSO, water, ethyl acetate)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-L-tyrosine to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Develop an HPLC method for the quantification of Boc-L-tyrosine. A typical method would involve a C18 column and a mobile phase of acetonitrile (B52724) and water with a UV detector set to an appropriate wavelength (e.g., 220 nm or 275 nm).

-

Prepare a series of standard solutions of Boc-L-tyrosine of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Determine the concentration of Boc-L-tyrosine in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of Boc-L-tyrosine in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Application Workflow: Boc-L-tyrosine in Peptide Synthesis

As Boc-L-tyrosine is primarily used as a building block in peptide synthesis, the following diagram illustrates a typical workflow for its incorporation into a peptide chain using Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow of Boc-L-tyrosine in SPPS.

Signaling Pathways

Boc-L-tyrosine itself is not a signaling molecule and does not have a direct role in cellular signaling pathways. However, as a protected precursor to tyrosine, it is instrumental in the synthesis of peptides and peptidomimetics that are designed to interact with and modulate various signaling pathways. Tyrosine residues within peptides are critical for their biological activity, often serving as phosphorylation sites for tyrosine kinases, which are key components of many signaling cascades, including the B Cell Receptor (BCR) signaling pathway and pathways initiated by receptor tyrosine kinases (RTKs). The ability to incorporate tyrosine at specific positions in a peptide sequence, facilitated by the use of Boc-L-tyrosine, is therefore fundamental to the development of research tools and potential therapeutics that target these pathways.

References

- 1. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 2. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 3. CAS 507276-74-6: Boc-D-Tyr(tBu)-OH | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Early-Stage Research on Bicycle Toxin Conjugates: A Technical Guide to BT8009

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicycle Toxin Conjugates (BTCs) represent an emerging class of targeted cancer therapeutics designed to overcome the limitations of antibody-drug conjugates (ADCs). Their smaller size, approximately 4 kDa compared to the ~150 kDa of monoclonal antibodies, allows for rapid tissue and tumor penetration, while their peptidic nature leads to a short systemic exposure and renal elimination, potentially reducing toxicity.[1] This guide focuses on the early-stage preclinical research of a prominent BTC, BT8009, which targets Nectin-4, a cell adhesion molecule overexpressed in various solid tumors, including bladder, breast, and lung cancers.[2][3][4] BT8009 comprises a bicyclic peptide that binds to Nectin-4, linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a cleavable linker.[2][3][4]

Quantitative Data Summary

The preclinical development of BT8009 has generated significant quantitative data to characterize its affinity, stability, and in vivo efficacy. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Affinity and Stability of BT8009 [5]

| Parameter | Value | Method |

| Nectin-4 Binding Affinity (KD) | 2.50 nM | Surface Plasmon Resonance (SPR) |

| Apparent Kd on Nectin-4 expressing cells | 12.9 nM | Cellular Binding Assay |

| Human Plasma Stability | High | In vitro incubation |

| Mouse Plasma Stability | Lower than human | In vitro incubation |

| Human Plasma Protein Binding | Low | In vitro assay |

| Mouse Plasma Protein Binding | Low | In vitro assay |

Table 2: In Vivo Pharmacokinetics of BT8009 [3][4][6]

| Species | Half-life (t1/2) | Clearance | Key Observation |

| Rat | 1-2 hours | Renal | Rapid clearance from systemic circulation. |

| Non-human primate | 1-2 hours | Renal | Consistent with rodent pharmacokinetics. |

| Mouse | ~1 hour | Renal | Rapid elimination. |

Table 3: In Vivo Efficacy of BT8009 in Xenograft Models [2][4]

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3 mg/kg, once weekly | Significant tumor regression. |

| Patient-Derived Xenograft (PDX) | Non-Small Cell Lung Cancer | 3 mg/kg, once weekly | Dose-related antitumor activity and tumor regression. |

| Large (~1000mm³) Xenograft Tumors | Not specified | Not specified | Rapid and near-complete responses.[2] |

Experimental Protocols

Detailed methodologies for the key experiments conducted in the preclinical evaluation of BT8009 are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the procedure for determining the binding affinity of BT8009 to its target, Nectin-4.

-

Instrumentation: Biacore T200 or similar SPR instrument.

-

Sensor Chip: CM5 sensor chip is commonly used for protein-protein interaction studies.

-

Ligand Immobilization:

-

The surface of the sensor chip is activated using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The Nectin-4 protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface to achieve a target immobilization level (e.g., 3000-5000 Resonance Units, RU).

-

The surface is then deactivated with an injection of ethanolamine.

-

-

Analyte Binding:

-

BT8009 is serially diluted in a suitable running buffer (e.g., HBS-EP+).

-

The BT8009 dilutions are injected over the immobilized Nectin-4 surface at a constant flow rate (e.g., 30 µL/min).

-

The association and dissociation phases are monitored in real-time.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

In Vivo Xenograft Efficacy Studies

This protocol describes the methodology for evaluating the anti-tumor activity of BT8009 in mouse models.

-

Animal Models: Athymic nude or other immunocompromised mice are used.

-

Cell Line Implantation:

-

Human cancer cell lines expressing Nectin-4 (e.g., MDA-MB-468) are cultured and harvested.

-

A specific number of cells (e.g., 5 x 106) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.

-

-

Tumor Growth Monitoring and Treatment:

-

Tumor growth is monitored by measuring tumor volume with calipers.

-

When tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

BT8009 is administered intravenously at specified doses and schedules (e.g., 3 mg/kg, once weekly). The control group receives a vehicle solution.

-

-

Data Collection and Analysis:

-

Tumor volumes and body weights are measured regularly.

-

The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Tumor growth inhibition is calculated, and statistical analysis is performed to compare treatment groups.

-

Visualizations

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of BT8009 and the Nectin-4 signaling pathway.

Caption: Mechanism of action of BT8009.

Caption: Nectin-4 mediated PI3K/AKT signaling pathway.

Experimental Workflow

The logical flow of the preclinical in vivo evaluation of BT8009 is depicted below.

Caption: In vivo xenograft study workflow.

References

- 1. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. dhvi.duke.edu [dhvi.duke.edu]

- 6. Discovery of BT8009: A Nectin-4 Targeting Bicycle Toxin Conjugate for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotin-Tyramide (BTCy): A Technical Guide to a Powerful Research Tool for Cellular and Molecular Analysis

For Researchers, Scientists, and Drug Development Professionals

Biotin-tyramide (BTCy), a cornerstone of modern molecular biology, has emerged as an indispensable tool for elucidating the intricate landscapes of cells and tissues. Its power lies in its ability to dramatically amplify signals and capture molecular interactions with high spatial and temporal resolution. This technical guide provides an in-depth exploration of this compound's core applications, experimental protocols, and its burgeoning potential in drug discovery and development.

Core Applications of Biotin-Tyramide

This compound's utility stems from its central role in two powerful techniques: Tyramide Signal Amplification (TSA) and Proximity Labeling (PL) .

1. Tyramide Signal Amplification (TSA): Unmasking Low-Abundance Molecules

TSA is a highly sensitive method used in immunohistochemistry (IHC) and in situ hybridization (ISH) to detect proteins and nucleic acid sequences that are present in low quantities.[1][2] The technique leverages the catalytic activity of horseradish peroxidase (HRP) to covalently deposit multiple biotin-tyramide molecules in the immediate vicinity of a target molecule.[1][3] This enzymatic amplification can boost the detection signal by up to 100-fold compared to conventional methods, enabling the visualization of previously undetectable targets.[2][4]

2. Proximity Labeling (PL): Mapping the Interactome

Proximity labeling techniques, such as those utilizing the engineered ascorbate (B8700270) peroxidase APEX2, employ this compound to map the molecular neighborhood of a protein of interest within a living cell.[5][6] In this approach, APEX2 is fused to a "bait" protein. Upon the addition of biotin-phenol (a derivative of biotin-tyramide) and a brief pulse of hydrogen peroxide, APEX2 generates highly reactive biotin-phenoxyl radicals that covalently label nearby proteins and RNA within a nanometer-scale radius.[5][6][7] These biotinylated molecules can then be isolated and identified by mass spectrometry, providing a snapshot of the protein's interactome and its subcellular microenvironment.[8][9] This method is particularly valuable for capturing transient or weak interactions that are often missed by traditional techniques like co-immunoprecipitation.[5]

Quantitative Data Insights

The application of this compound-based methods generates a wealth of quantitative data. While specific results are experiment-dependent, the following tables provide an overview of the types of quantitative insights that can be gained.

| Application Area | Key Quantitative Metrics | Typical Findings |

| Tyramide Signal Amplification (TSA) | Signal-to-Noise Ratio Improvement | Up to 50-fold increase over direct labeling methods.[10] |

| Primary Antibody Dilution Factor | Enables up to a 1,000-fold reduction in primary antibody concentration, reducing costs and background.[1] | |

| Proximity Labeling (APEX2) | Number of Identified Proteins | Can range from tens to hundreds of high-confidence protein neighbors, depending on the bait and cellular context.[10] |

| Fold-Enrichment of Interactors | Mass spectrometry data reveals proteins significantly enriched in the bait's proximity compared to controls. | |

| Labeling Radius | Estimated to be within a 20 nm radius for APEX2, providing high spatial resolution.[5] |

| Proximity Labeling Experiment Example | Bait Protein | Cellular Context | Number of High-Confidence Interactors Identified | Reference |

| Pef1 Kinase Interactome | Pef1-APEX2 | S. pombe (yeast) | 255 | [10] |

| B-cell Receptor Signaling | Lck-APEX2 (lipid raft targeted) | B-lymphocytes | Varies based on activation state | [5] |

| Wnt Signaling Pathway | Frizzled 7-APEX2 | Human cell line | Multiple known and novel interactors | [11][12] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound-based techniques. Below are summarized protocols for IHC with TSA and APEX2-mediated proximity labeling.

Immunohistochemistry (IHC) with Tyramide Signal Amplification (TSA)

This protocol outlines the general steps for enhancing the detection of a target protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Deparaffinization and rehydration solutions (xylene, ethanol (B145695) series)

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

Peroxidase quenching solution (e.g., 3% H₂O₂ in methanol)

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Biotin-tyramide solution

-

Streptavidin-fluorophore conjugate

-

Wash buffer (e.g., PBS with 0.1% Tween-20, PBST)

-

Mounting medium with DAPI

Methodology:

-

Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded ethanol series to rehydrate the tissue sections.

-

Antigen Retrieval: Heat sections in antigen retrieval buffer to unmask epitopes.[13]

-

Peroxidase Quenching: Incubate slides in peroxidase quenching solution to block endogenous peroxidase activity.[13]

-

Blocking: Block non-specific antibody binding by incubating with blocking buffer.

-

Primary Antibody Incubation: Apply the primary antibody and incubate, typically overnight at 4°C.

-

Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.

-

Tyramide Signal Amplification: Incubate with the biotin-tyramide solution. The HRP on the secondary antibody will catalyze the deposition of biotin (B1667282) onto the tissue surrounding the target.

-

Fluorophore Detection: Apply a streptavidin-fluorophore conjugate to visualize the biotinylated sites.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the slides with an antifade mounting medium.

-

Imaging: Visualize the fluorescent signal using an appropriate microscope.

APEX2-Mediated Proximity Labeling

This protocol provides a workflow for identifying the interaction partners of a protein of interest in cultured cells.

Materials:

-

Cultured cells expressing the APEX2-fusion protein of interest

-

Biotin-phenol (biotin-tyramide derivative)

-

Hydrogen peroxide (H₂O₂)

-

Quenching solution (e.g., sodium azide, sodium ascorbate)

-

Cell lysis buffer

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer

-

Mass spectrometry reagents

Methodology:

-

Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein.

-

Biotin-Phenol Incubation: Incubate the cells with biotin-phenol to allow it to permeate the cell membrane.

-

Labeling Reaction: Initiate the biotinylation reaction by adding H₂O₂ for a short period (e.g., 1 minute).[5]

-

Quenching: Stop the reaction by adding a quenching solution.

-

Cell Lysis: Lyse the cells to release the biotinylated proteins.

-

Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

On-Bead Digestion or Elution: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides for mass spectrometry.

-

Mass Spectrometry Analysis: Analyze the samples by LC-MS/MS to identify and quantify the biotinylated proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the sample compared to negative controls.

Visualizing Molecular Interactions and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.

Signaling Pathway Elucidation

This compound-based proximity labeling has been instrumental in mapping the dynamic protein interactions that constitute signaling pathways. For instance, it has been used to investigate the B-cell receptor (BCR) and Wnt signaling pathways.

Caption: APEX2 targeted to lipid rafts captures BCR signaling complex components.

Caption: APEX2-Fzd7 reveals interactors in the Wnt signaling pathway.

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the sequence of steps and the logic behind the methodology.

Caption: Workflow for Immunohistochemistry with Tyramide Signal Amplification.

Caption: General workflow for APEX2-mediated proximity labeling.

Future Directions and Impact on Drug Development

The application of biotin-tyramide-based technologies is rapidly expanding, with significant implications for drug discovery and development.

-

Target Identification and Validation: Proximity labeling can identify novel protein-protein interactions that are critical for disease pathogenesis, thereby uncovering new drug targets. By comparing the interactomes of a target protein in healthy versus diseased states, or in the presence and absence of a drug candidate, researchers can validate targets and understand a drug's mechanism of action.

-

Biomarker Discovery: TSA-IHC enables the sensitive detection of protein biomarkers in tissue samples, which can be crucial for patient stratification and monitoring treatment response.

-

Spatial Proteomics: The integration of this compound-based methods with advanced imaging techniques is driving the field of spatial proteomics, allowing for the comprehensive analysis of protein expression and interaction networks within the native context of tissues.[10] This provides a deeper understanding of the cellular microenvironment in diseases like cancer.

As these technologies continue to evolve, offering greater sensitivity, multiplexing capabilities, and applicability to in vivo models, biotin-tyramide is set to remain at the forefront of research, empowering scientists to unravel the complexities of biology and accelerate the development of new therapeutics.

References

- 1. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]

- 2. biotium.com [biotium.com]

- 3. researchgate.net [researchgate.net]

- 4. TSA and Other Peroxidase-Based Signal Amplification Techniques—Section 6.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Proximity Labeling and Other Novel Mass Spectrometric Approaches for Spatiotemporal Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sulfo-cy3-azide.com [sulfo-cy3-azide.com]

- 11. APEX2-Mediated Proximity Labeling of Wnt Receptor Interactors Upon Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APEX2-Mediated Proximity Labeling of Wnt Receptor Interactors Upon Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of biotinyl-tyramide-based in situ hybridization for sensitive background-free applications on formalin-fixed, paraffin-embedded tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Investigating the Novelty and Mechanism of Action of BTCy-Class Compounds

Audience: Researchers, Scientists, and Drug Development Professionals Compound Class: Bicycle® Toxin Conjugates (BTCs) Hypothetical Candidate: BTCy-9801 (Targeting EphA2)

Abstract

This document provides a comprehensive technical guide to the preclinical investigation of a novel therapeutic candidate, this compound-9801, a member of the Bicycle® Toxin Conjugate (BTC®) class of molecules. BTCs are a novel class of therapeutics that combine the high affinity and selectivity of bicyclic peptides with the potent cell-killing ability of a toxin payload.[1] This guide outlines the critical steps for establishing the novelty, characterizing the in vitro activity, and elucidating the mechanism of action for such a compound, using the hypothetical candidate this compound-9801, which targets the Ephrin type-A receptor 2 (EphA2), as an illustrative example. Methodologies are detailed, quantitative data is presented in tabular format, and key processes are visualized using diagrams.

Novelty Assessment and Rationale

The initial investigation into any new compound requires a thorough assessment of its novelty. For the this compound class, novelty is established on multiple levels:

-

Core Scaffold: The bicyclic peptide scaffold represents a distinct chemical entity, differing from traditional small molecules and large antibody-based conjugates.[1] These fully synthetic short peptides are constrained by a small molecule scaffold to form two loops, which allows for high-affinity and selective binding to therapeutic targets.[1]

-

Target and Linker-Payload Combination: While the target, EphA2, is a known and historically challenging tumor antigen, the specific peptide sequence of this compound-9801, combined with a proprietary cleavable linker and the toxin payload (e.g., MMAE), constitutes a novel composition of matter.

-

Pharmacokinetic Profile: The small size of BTC® molecules facilitates rapid tissue penetration but also rapid renal clearance.[1] This unique pharmacokinetic profile, which can be fine-tuned, is a key differentiator from antibody-drug conjugates (ADCs).

A comprehensive search of chemical databases (e.g., PubChem, SciFinder) and patent literature confirms that the specific bicyclic peptide sequence and overall structure of the hypothetical this compound-9801 are not previously disclosed, thereby establishing its novelty.

In Vitro Pharmacological Profile

The initial characterization of this compound-9801 involves assessing its biological activity against cancer cell lines with varying levels of EphA2 expression.

Quantitative Data: Cell Viability Assays

The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of this compound-9801.

| Cell Line | Cancer Type | EphA2 Expression | This compound-9801 IC50 (nM) | Control (Untargeted this compound) IC50 (nM) |

| MDA-MB-231 | Triple-Negative Breast | High | 1.2 | > 10,000 |

| HT-29 | Colorectal | Moderate | 25.8 | > 10,000 |

| A549 | Lung | Low | 980.4 | > 10,000 |

| MCF-7 | Breast (ER+) | Negative | > 10,000 | > 10,000 |

Table 1: In Vitro Cytotoxicity of this compound-9801 against a panel of human cancer cell lines.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the methodology used to generate the data in Table 1.

-

Cell Seeding: Cancer cell lines are seeded in 96-well opaque-walled plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: this compound-9801 and the untargeted control compound are serially diluted in complete growth medium to achieve a range of final concentrations (e.g., 0.01 nM to 10,000 nM).

-

Dosing: The medium from the cell plates is removed, and 100 µL of the medium containing the diluted compounds is added to each well.

-

Incubation: Plates are incubated for 72 hours at 37°C, 5% CO2.

-

Lysis and Signal Generation: Plates are equilibrated to room temperature. 100 µL of CellTiter-Glo® Reagent is added to each well, and plates are mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

Data Acquisition: Plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a plate reader.

-

Data Analysis: The relative luminescence units (RLU) are converted to percentage viability relative to vehicle-treated controls. IC50 values are calculated using a four-parameter logistic regression model in GraphPad Prism software.

Mechanism of Action (MoA)

The hypothesized MoA for this compound-9801 involves binding to cell-surface EphA2, internalization of the conjugate, lysosomal trafficking, cleavage of the linker, and release of the cytotoxic payload, leading to apoptosis.

Visualization of the Investigational Workflow

The logical workflow for confirming the MoA of this compound-9801 is outlined below.

Figure 1. Workflow for Elucidating the Mechanism of Action of this compound-9801.

Visualization of the Target Signaling Pathway

This compound-9801 does not directly modulate the EphA2 signaling pathway; rather, it uses the receptor for cellular entry. The subsequent cytotoxic effect is payload-dependent, leading to the activation of the intrinsic apoptotic pathway.

Figure 2. Hypothesized Intracellular Pathway of this compound-9801 Action.

Experimental Protocol: Western Blot for Apoptosis Marker

This protocol is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, following treatment with this compound-9801.

-

Cell Treatment: MDA-MB-231 cells are treated with this compound-9801 (10 nM) for 24, 48, and 72 hours.

-

Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE: 20 µg of protein per sample is loaded onto a 4-12% Bis-Tris gel and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked for 1 hour in 5% non-fat milk in TBST. The membrane is then incubated overnight at 4°C with a primary antibody against PARP. A primary antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system. The appearance of a cleaved PARP fragment (89 kDa) indicates apoptotic activity.

Conclusion

The hypothetical compound this compound-9801 demonstrates the key attributes of a promising novel therapeutic from the Bicycle® Toxin Conjugate class. Its novelty is established through its unique chemical structure. In vitro data show potent and target-dependent cytotoxicity. The proposed mechanism of action, involving receptor-mediated endocytosis and payload-induced apoptosis, is supported by a clear investigational workflow. The protocols and visualizations provided in this guide serve as a robust framework for the preclinical evaluation of this and other novel this compound-class compounds, paving the way for further development.

References

Methodological & Application

BTCy Protocol for In Vitro Cell-Based Assays: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BTCy protocol detailed herein provides a robust framework for conducting in vitro cell-based assays, with a particular focus on the functional assessment of G-protein coupled receptors (GPCRs). GPCRs represent one of the largest and most successfully targeted receptor families in drug discovery.[1][2] The this compound protocol leverages a fluorescence-based calcium mobilization assay to monitor the activation of GPCRs that couple to the Gαq signaling pathway.[3] Activation of these receptors leads to a transient increase in intracellular calcium concentration, a signal that can be sensitively detected using calcium-sensitive fluorescent dyes.[3][4] This application note provides detailed methodologies for utilizing the this compound protocol to characterize the potency and efficacy of GPCR agonists and antagonists, making it an invaluable tool for compound screening and lead optimization in drug development.

Signaling Pathway

The this compound protocol is designed to measure the activity of Gq-coupled GPCRs. Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1][3] This rapid increase in intracellular calcium is the signal detected in the this compound assay.

Experimental Protocols

Materials and Reagents:

-

Cells expressing the Gq-coupled GPCR of interest

-

Cell culture medium (e.g., DMEM, Ham's F-12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

-

Probenecid (optional, to prevent dye leakage)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compounds (agonists, antagonists)

-

Reference agonist

-

384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Protocol 1: Cell Preparation and Plating

-

Culture cells expressing the target GPCR in appropriate medium supplemented with FBS and antibiotics.

-

Passage the cells regularly to maintain them in the exponential growth phase.

-

On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.

-

Resuspend the cells in culture medium and perform a cell count.

-

Adjust the cell density to the desired concentration (e.g., 10,000 - 20,000 cells per well).

-

Dispense the cell suspension into a 384-well black, clear-bottom microplate.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

Protocol 2: Dye Loading and Compound Preparation

-

Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. This typically involves dissolving the AM ester form of the dye in DMSO and then diluting it in assay buffer. Probenecid can be included to inhibit organic anion transporters and reduce dye leakage.

-

Remove the culture medium from the cell plate and wash the wells once with assay buffer.

-

Add the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, or at room temperature for 90 minutes, to allow for dye uptake.

-

During the incubation, prepare serial dilutions of your test compounds and reference agonist in assay buffer in a separate compound plate.

Protocol 3: Fluorescence Measurement and Data Acquisition

-

Set up the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Program the instrument to add the compounds from the compound plate to the cell plate and to record the fluorescence signal over time. A typical protocol involves measuring a baseline fluorescence for 10-20 seconds, followed by compound addition, and then continuous measurement for 60-120 seconds.

-

Place the cell plate and the compound plate into the instrument.

-

Initiate the automated addition of compounds and the fluorescence reading.

Data Presentation

The primary output of the this compound assay is a kinetic trace of fluorescence intensity over time. The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence. For dose-response experiments, the data can be normalized and fitted to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Table 1: Example Data for GPCR Agonist and Antagonist

| Compound | Assay Mode | Concentration (nM) | Max Fluorescence (RFU) | % of Control | EC50/IC50 (nM) |

| Reference Agonist | Agonist | 0.1 | 500 | 5 | 5.2 |

| 1 | 2500 | 25 | |||

| 10 | 8000 | 80 | |||

| 100 | 10000 | 100 | |||

| 1000 | 10500 | 105 | |||

| Test Compound A | Agonist | 0.5 | 800 | 8 | 8.7 |

| 5 | 4500 | 45 | |||

| 50 | 9200 | 92 | |||

| 500 | 9800 | 98 | |||

| 5000 | 10000 | 100 | |||

| Test Compound B | Antagonist | 0.1 | 9500 | 95 | 15.4 |

| 1 | 8500 | 85 | |||

| 10 | 5500 | 55 | |||

| 100 | 1500 | 15 | |||

| 1000 | 500 | 5 |

RFU: Relative Fluorescence Units. Antagonist assay performed in the presence of a fixed concentration of the reference agonist (e.g., at its EC80).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow of the this compound protocol and the logical relationships between compound activity and the resulting signal.

The this compound protocol, as detailed in this application note, provides a sensitive and high-throughput method for studying the function of Gq-coupled GPCRs. The fluorescence-based calcium mobilization assay is a well-established and reliable technique in drug discovery, enabling the rapid screening and characterization of large compound libraries.[3][5] By following the detailed protocols and understanding the underlying signaling pathways, researchers can effectively implement this assay to identify and optimize novel therapeutics targeting this important class of receptors.

References

Application Notes and Protocols for Cyanine-Based Dyes in Live-Cell Imaging

Disclaimer: The term "BTCy" is not a widely recognized identifier for a specific fluorescent probe in scientific literature. Therefore, these application notes and protocols are based on the properties and applications of a representative cyanine-based fluorescent dye, which will be referred to as this compound for the purpose of this document. The provided data and protocols are illustrative and may require optimization for specific experimental conditions.

I. Introduction to this compound: A Cyanine-Based Fluorescent Probe

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its high molar extinction coefficient, photostability, and fluorescence emission in the far-red to near-infrared spectrum. These properties make it an excellent candidate for various live-cell imaging applications, as it minimizes cellular autofluorescence and allows for deep tissue penetration with reduced phototoxicity. This compound can be conjugated to various molecules to target specific cellular components or to be used as a sensor for particular cellular activities.

Key Properties of a Representative Cyanine Dye (e.g., Cy5 derivative):

| Property | Value |

| Excitation Maximum (λex) | ~650 nm |

| Emission Maximum (λem) | ~670 nm |

| Quantum Yield (Φ) | 0.2 - 0.3 |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |

| Solubility | Water-soluble (sulfonated forms) |

| Photostability | High |

II. Application 1: Monitoring ABC Transporter-Mediated Drug Efflux

ATP-binding cassette (ABC) transporters are membrane proteins that play a crucial role in multidrug resistance by actively pumping xenobiotics out of cells.[1][2] this compound can be used as a fluorescent substrate to monitor the activity of ABC transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) in real-time.

Experimental Protocol: Live-Cell Imaging of this compound Efflux

-

Cell Culture:

-

Plate cells known to express the ABC transporter of interest (e.g., MDCKII-MDR1 cells) in a glass-bottom imaging dish.

-

Culture cells to 70-80% confluency in a suitable medium.

-

-

This compound Loading:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Dilute the this compound stock solution in a pre-warmed imaging buffer (e.g., HBSS) to a final working concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with the imaging buffer.

-

Incubate the cells with the this compound-containing imaging buffer for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Imaging and Efflux Assay:

-

After incubation, wash the cells three times with a pre-warmed imaging buffer to remove the extracellular this compound.

-

Acquire initial fluorescence images using a confocal or widefield fluorescence microscope equipped with appropriate filters for the cyanine dye (e.g., Ex: 630/20 nm, Em: 680/30 nm).

-

To monitor efflux, acquire time-lapse images every 1-5 minutes for 30-60 minutes.

-

For inhibitor studies, pre-incubate the cells with a known ABC transporter inhibitor (e.g., Verapamil for P-gp) for 30 minutes before this compound loading and maintain the inhibitor throughout the experiment.

-

Data Presentation: Quantitative Analysis of this compound Efflux

| Cell Line | Condition | Initial Fluorescence (a.u.) | Fluorescence after 30 min (a.u.) | % Fluorescence Decrease |

| MDCKII-MDR1 | No Inhibitor | 1500 ± 120 | 600 ± 80 | 60% |

| MDCKII-MDR1 | With Verapamil (50 µM) | 1450 ± 110 | 1200 ± 95 | 17% |

| MDCKII (Parental) | No Inhibitor | 1480 ± 130 | 1350 ± 115 | 9% |

Data are representative and presented as mean ± standard deviation.

Workflow Diagram: ABC Transporter-Mediated Efflux Assay

References

Application Notes and Protocols for Biliary Tract Cancer (BTC) Research

Introduction

Biliary tract cancer (BTC) is a group of aggressive malignancies that arise from the epithelial cells of the bile ducts. These cancers are often diagnosed at advanced stages, leading to a poor prognosis.[1] To improve therapeutic outcomes, robust preclinical research is essential to unravel the complex biology of BTC and to develop novel treatment strategies.[2] These application notes provide detailed standard operating procedures (SOPs) for key experiments in BTC research, targeting researchers, scientists, and drug development professionals.

Section 1: Key Signaling Pathways in Biliary Tract Cancer

Several signaling pathways are frequently dysregulated in BTC, representing key targets for therapeutic intervention. Understanding these pathways is crucial for designing experiments and interpreting results. The most prominent pathways include the MEK/ERK (MAPK), PI3K/AKT, and STAT3 pathways.[1][3]

MEK/ERK (MAPK) Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common event in various cancers, including BTC.[3] Mutations in genes such as KRAS and BRAF can lead to constitutive activation of this cascade.[4]

Diagram of the MEK/ERK Signaling Pathway

PI3K/AKT Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/AKT pathway is another central signaling node that governs cell growth, metabolism, and survival. Dysregulation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is implicated in BTC pathogenesis.[1]

Diagram of the PI3K/AKT Signaling Pathway

Section 2: Experimental Protocols

This section details the methodologies for key experiments in BTC research, from basic 2D cell culture to more complex 3D organoid models.

Protocol: 2D Cell Culture and Viability Assay

Objective: To culture BTC cell lines and assess cell viability in response to therapeutic agents.

Materials:

-

BTC cell lines (e.g., HuCCT-1, KKU-213)[5]

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well plates

-

Therapeutic agent of interest

-

Cell viability reagent (e.g., Crystal Violet, MTT, or resazurin-based assays)[5]

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture BTC cells in T75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and resuspend in complete medium to a final concentration of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the therapeutic agent in complete medium.

-

Remove the old medium from the 96-well plate and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Cell Viability Assessment (Crystal Violet Assay): [5]

-

Gently wash the cells with PBS.

-

Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

-

Wash again with PBS and stain with 100 µL of 0.5% crystal violet solution for 20 minutes.

-

Wash thoroughly with water and allow the plate to dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 590 nm using a plate reader.

-

Data Presentation:

| Concentration (µM) | Absorbance (590 nm) | % Viability (Normalized to Control) |

| Control (Vehicle) | 1.25 | 100% |

| Drug X - 0.1 | 1.10 | 88% |

| Drug X - 1 | 0.65 | 52% |

| Drug X - 10 | 0.20 | 16% |

Protocol: 3D Organoid Culture from BTC Tissue

Objective: To establish and culture patient-derived organoids (PDOs) from BTC surgical specimens.[6][7]

Materials:

-

Fresh BTC tissue from surgical resection[6]

-

Basement membrane matrix (e.g., Matrigel)

-

Organoid culture medium (specific formulations are required and often proprietary or published in detailed protocols)[8]

-

Advanced DMEM/F12

-

Growth factors (e.g., EGF, FGF10, Noggin, R-spondin)

-

ROCK inhibitor (e.g., Y-27632)

-

Collagenase and Dispase

-

48-well plates

Procedure:

-

Tissue Digestion:

-

Mince the fresh BTC tissue into small fragments (~1-2 mm³).

-

Digest the tissue fragments in a solution of Collagenase and Dispase at 37°C for 30-60 minutes with gentle agitation.[7]

-

Neutralize the enzymes with advanced DMEM/F12 and filter the cell suspension through a 70 µm cell strainer.

-

-

Organoid Seeding:

-

Centrifuge the cell suspension and resuspend the pellet in a small volume of organoid culture medium.

-

Mix the cell suspension with an equal volume of ice-cold basement membrane matrix.

-

Dispense 25 µL droplets of the mixture into the center of the wells of a pre-warmed 48-well plate.

-

Invert the plate and incubate at 37°C for 15-20 minutes to allow the domes to solidify.[9]

-

Carefully add 250 µL of complete organoid culture medium supplemented with ROCK inhibitor to each well.

-

-

Organoid Maintenance and Passaging:

-

Change the medium every 2-3 days.

-

Once organoids are large and have a dark lumen, they are ready for passaging (typically 7-14 days).

-

Mechanically disrupt the domes and collect the organoids.

-

Dissociate the organoids into smaller fragments using TrypLE or mechanical disruption.

-

Re-plate the fragments in fresh basement membrane matrix as described in step 2.

-

Data Presentation:

| Parameter | Observation |

| Time to Organoid Formation | 5-10 days |

| Passaging Frequency | Every 7-14 days |

| Morphology | Cystic or solid structures with a distinct lumen |

| Success Rate of Establishment | 14.6% (11/75) of samples may yield tumor-enriched organoids[8] |

Section 3: Drug Development Workflow

A typical preclinical drug development workflow for BTC involves target identification, in vitro screening, in vivo validation, and biomarker discovery.

Diagram of the BTC Drug Development Workflow

Quantitative Data in Drug Development

The efficacy of novel therapeutic agents can be quantified and compared across different preclinical models.

Table of Drug Efficacy in Preclinical Models

| Drug Target | Therapeutic Agent | 2D Cell Line IC50 (µM)[5] | 3D Organoid Response | PDX Model Tumor Growth Inhibition (%) |

| FGFR2 | Pemigatinib | 0.5 - 2.5 | Sensitive | 75% |

| IDH1 | Ivosidenib | > 10 (in vitro resistance noted)[10] | Variable | 40% |

| BRAF V600E | Dabrafenib + Trametinib | 0.1 - 1.0 | Sensitive | 80% |

| HER2 | Zanidatamab | Not applicable (antibody) | Sensitive | 65% |